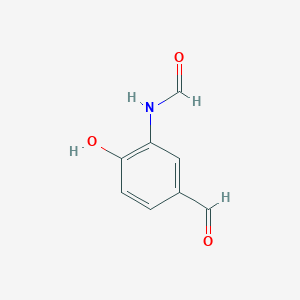

N-(5-formyl-2-hydroxyphenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-formyl-2-hydroxyphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-4-6-1-2-8(12)7(3-6)9-5-11/h1-5,12H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVYYZKPTBKNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 5 Formyl 2 Hydroxyphenyl Formamide

Diverse Synthetic Routes for the Preparation of the Compound

The creation of N-(5-formyl-2-hydroxyphenyl)formamide can be approached through several synthetic avenues. These routes primarily involve the introduction of a formyl group onto a pre-existing aromatic structure or the modification of functional groups on a benzene (B151609) ring to yield the target compound.

Formylation Reactions Utilizing Substituted Benzene Derivatives

A key strategy for synthesizing this compound is through the formylation of appropriately substituted benzene precursors. This can involve either the direct formylation of an aminophenol derivative or a multi-step sequence involving the formylation of a protected intermediate.

While direct formylation of 4-hydroxybenzaldehyde (B117250) with formamide (B127407) to produce this compound is not a standard reported method, a plausible synthetic route would involve the initial conversion of 4-hydroxybenzaldehyde to an amino derivative, which is then subsequently formylated. For instance, the nitration of 4-hydroxybenzaldehyde, followed by reduction of the nitro group to an amine, would yield 2-amino-4-hydroxybenzaldehyde. This intermediate could then undergo N-formylation.

A general procedure for the N-formylation of aromatic amines involves the use of formic acid. In a typical reaction, the amine is heated with formic acid, often in a solvent like toluene, to facilitate the removal of water via a Dean-Stark trap. nih.gov The reaction can also be carried out under solvent-free conditions by heating the amine and formic acid together. nih.gov

Another effective method for the N-formylation of amines is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride. This reagent is highly reactive and can formylate amines, including sterically hindered ones, in high yields at low temperatures. nih.gov

The following table outlines representative conditions for the N-formylation of anilines using formic acid-based methods, which could be adapted for the formylation of 2-amino-4-hydroxybenzaldehyde.

| Substrate | Formylating Agent | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | HCOOH | Reflux | Toluene | 4-6 | 90 | nih.gov |

| Substituted Anilines | HCOOH | 80 °C | Solvent-free | 1-5 | 85-95 | nih.gov |

| Primary Aromatic Amines | HCOOH/Acetic Anhydride | -20 °C | - | 0.25 | 97-100 | nih.gov |

The efficiency of N-formylation reactions can be significantly enhanced through the use of catalysts. Various catalysts, including Lewis acids and solid-supported reagents, have been employed for the formylation of amines with formic acid. nih.gov For example, zinc oxide (ZnO) has been reported as an effective Lewis acid catalyst for the solvent-free formylation of amines with formic acid at elevated temperatures. nih.gov Molecular iodine (I₂) has also been shown to catalyze the N-formylation of a wide range of amines under solvent-free conditions. organic-chemistry.org The proposed mechanism involves the in-situ generation of hydroiodic acid (HI), which protonates formic acid, thereby activating it for nucleophilic attack by the amine. organic-chemistry.org

Solid acid catalysts, such as silica-supported sulfonic acid nanoparticles (NP@SO₃H), offer advantages like easy separation and reusability. nih.gov These catalysts have been successfully used for the N-formylation of primary aromatic amines with formic acid in ethanol (B145695) at room temperature. nih.gov

The table below summarizes various catalyst systems used for the N-formylation of amines, which could be applicable to the synthesis of this compound from its amino precursor.

| Catalyst | Substrate Scope | Reaction Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| ZnO | Aromatic, primary, and secondary amines | 70 °C, solvent-free | Good to excellent | nih.gov |

| I₂ | Aromatic and aliphatic amines | 70 °C, solvent-free | Up to 94 | organic-chemistry.org |

| NP@SO₃H | Primary aromatic amines | Room temperature, ethanol | Excellent | nih.gov |

| Zeolite A | Amines | Room temperature, solvent-free | High | medcraveonline.com |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. clockss.org Microwave-assisted N-formylation of amines has been reported using various formylating agents and conditions. For instance, the microwave-assisted synthesis of N-formamides from amines and N,N-dimethylformamide (DMF) in the presence of acetic acid has been demonstrated. nih.gov This method is applicable to a range of primary and secondary, as well as aromatic and aliphatic amines. nih.gov

Microwave technology can also be employed for catalyst-free N-formylation reactions. For example, the reaction of amines with formic acid under microwave irradiation provides a green and efficient route to formamides.

The following table provides examples of microwave-assisted N-formylation reactions.

| Substrates | Reagents | Microwave Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various amines | DMF, Acetic Acid | Domestic microwave | Short | Good | nih.gov |

| Aldehydes, Amines, Diphenyl Phosphite | Ethanol | 80 °C | 10 min | - | nih.gov |

| 2-Aminothiophene precursors | Sulfur, Base | 50 °C | 30 min | Up to 93 | clockss.org |

Reductive Formylation Strategies

An alternative approach to the synthesis of this compound is through reductive formylation. This typically involves the reduction of a nitro group to an amine and its simultaneous or subsequent formylation.

The use of carbon dioxide (CO₂) as a C1 source for formylation is an attractive green chemistry approach. rsc.org In this strategy, a nitro-substituted precursor, such as 4-hydroxy-2-nitrobenzaldehyde, could be subjected to reductive conditions in the presence of CO₂. The nitro group is reduced to an amine, which then reacts with CO₂ to form a carbamic acid intermediate. Subsequent reduction of the carbamic acid yields the N-formyl group.

A reported method for the direct N-formylation of nitroarenes with CO₂ utilizes iron and a hydrosilane as additives. rsc.org This protocol demonstrates good tolerance for a variety of nitroarenes. Another catalyst-free approach involves the use of sodium borohydride (B1222165) (NaBH₄) as the reducing agent for the reductive formylation of amines with CO₂. rsc.org The reaction proceeds by the in-situ formation of a formoxyborohydride species.

The table below presents conditions for the reductive formylation of nitroarenes, which could be adapted for the synthesis of the target compound.

| Substrate Type | Reducing System | Formyl Source | Key Features | Reference |

|---|---|---|---|---|

| Nitroarenes | Iron/Hydrosilane | CO₂ | Good functional group tolerance | rsc.org |

| Amines | NaBH₄ | CO₂ | Catalyst-free, ambient pressure | rsc.org |

| Nitroarenes | Formic Acid | Formic Acid | Transfer hydrogenation | researchgate.net |

In Situ Generation of Formoxy Borohydride Species in Formamide Solvents

The reduction of aldehydes and ketones is a fundamental transformation in organic synthesis. While various reducing agents are available, the in situ generation of reactive species offers advantages in terms of safety, selectivity, and reaction control. In the context of formamide solvents, the use of sodium borohydride (NaBH₄) can lead to the formation of formoxy borohydride species. ecochem.com.coacs.org

Sodium borohydride is a versatile and mild reducing agent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comnumberanalytics.com Its reactivity can be modulated by the solvent system. In protic solvents like alcohols, the borohydride ion is solvated and its reducing power is attenuated. Formamide, as a solvent, can participate in the reaction with sodium borohydride. It is postulated that formamide can react with NaBH₄ to transiently form sodium formoxy borohydrides. These in situ generated species can exhibit unique reactivity and selectivity profiles compared to NaBH₄ alone or in other solvents.

The reduction of a carbonyl group by sodium borohydride involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. numberanalytics.com In the presence of formamide, the solvent can act as a proton source and can also coordinate to the boron atom, influencing the reactivity of the hydride transfer agent. The specific nature of the formoxy borohydride species formed in situ would depend on the reaction conditions, including temperature and the stoichiometry of the reactants.

The following table summarizes the solubility of sodium borohydride in various relevant solvents, highlighting the conditions under which formoxy borohydride species might be generated.

| Solvent | Solubility ( g/100 g solvent) | Potential for Formoxy Borohydride Formation |

| Dimethyl Formamide (DMF) | 16.6 | High |

| Water | 55.0 | Low (hydrolysis dominates) |

| Methanol | 2.8 (at 20°C) | Moderate |

| Tetrahydrofuran (THF) | 0.1 (at 25°C) | Low |

Data sourced from publicly available chemical data sheets.

While direct studies on the reduction of this compound using in situ generated formoxy borohydride are not extensively documented, the principles of this methodology suggest a viable route for its selective reduction.

Continuous Flow Reactor Systems in Advanced Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-institut.demdpi.com The application of continuous flow reactors, particularly microreactors, is well-suited for the synthesis of fine chemicals and pharmaceutical intermediates, including substituted benzaldehydes. google.comrsc.orgnih.govciac.jl.cn

The synthesis of aromatic aldehydes often involves reactions with well-defined parameters, making them amenable to the precise control offered by flow systems. google.com For instance, formylation reactions, which are key to the synthesis of precursors to this compound, can be optimized in continuous flow reactors to improve yields and minimize by-product formation. beilstein-institut.demdpi.com

Key advantages of employing continuous flow systems for the synthesis of such compounds include:

Precise Temperature Control: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling precise control over reaction temperatures, which is crucial for selective formylation reactions. mdpi.com

Enhanced Mixing: Micromixers integrated into flow reactors ensure rapid and efficient mixing of reagents, leading to more uniform reaction conditions and improved product quality. mdpi.com

Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly improving the safety profile of the process, especially when dealing with exothermic reactions or unstable intermediates. beilstein-institut.de

Scalability: Scaling up production in a continuous flow system is typically achieved by operating the reactor for longer periods or by "numbering-up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. mdpi.com

While specific continuous flow syntheses of this compound are not widely reported, the synthesis of related benzaldehyde (B42025) derivatives has been successfully demonstrated in flow. google.com These studies provide a strong foundation for the development of a continuous process for this compound.

The Compound as a Versatile Synthetic Intermediate

The trifunctional nature of this compound, possessing a reactive aldehyde, a phenolic hydroxyl group, and a formamide moiety, makes it a potentially valuable building block in organic synthesis. These functional groups can be selectively manipulated to generate a diverse range of derivatives and more complex molecular structures.

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the functional groups in this compound allows for its participation in various synthetic transformations. The aldehyde group can undergo a wide array of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution. The formamide can be hydrolyzed to the corresponding amine or participate in cyclization reactions.

For example, the aldehyde functionality serves as a handle for the construction of Schiff bases, which are versatile intermediates in their own right. Condensation with primary amines can lead to the formation of imines, which can then be reduced to secondary amines or used in the synthesis of heterocyclic compounds. researchgate.net

The presence of both a hydroxyl and a formyl group ortho to each other on the aromatic ring opens up possibilities for the synthesis of various heterocyclic systems, such as benzofurans or other oxygen-containing heterocycles, through intramolecular cyclization reactions.

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is dictated by its constituent functional groups. The following table outlines some of the potential derivatization pathways for this compound based on established chemical principles.

| Functional Group | Reagent/Reaction Type | Potential Product |

| Formyl (-CHO) | Sodium Borohydride (NaBH₄) | N-(2-hydroxy-5-(hydroxymethyl)phenyl)formamide |

| Formyl (-CHO) | Primary Amine (R-NH₂) | N-(2-hydroxy-5-((R-imino)methyl)phenyl)formamide (Schiff Base) |

| Formyl (-CHO) | Wittig Reagent (Ph₃P=CHR) | N-(2-hydroxy-5-(alkenyl)phenyl)formamide |

| Phenolic (-OH) | Alkyl Halide (R-X) / Base | N-(5-formyl-2-alkoxyphenyl)formamide |

| Phenolic (-OH) | Acyl Chloride (RCOCl) / Base | 4-formyl-2-formamidophenyl acetate |

| Formamide (-NHCHO) | Acid or Base Hydrolysis | 4-amino-3-hydroxybenzaldehyde |

The formylation of phenols is a well-established method for the introduction of an aldehyde group onto an aromatic ring. Several named reactions can be employed for this purpose, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. wikipedia.orgnrochemistry.comchemistrysteps.comwikipedia.org The choice of method depends on the specific substrate and the desired regioselectivity. For a precursor like N-(2-hydroxyphenyl)formamide, these reactions could potentially be used to introduce the formyl group at the 5-position. tandfonline.comorgsyn.org

The reactivity of the aldehyde group can be further exploited in multicomponent reactions, providing rapid access to complex molecular scaffolds. The combination of the aldehyde, phenol, and a third component can lead to the one-pot synthesis of diverse heterocyclic libraries.

Natural Occurrence, Isolation, and Biosynthetic Investigations

Discovery and Isolation from Microbial Sources

The identification of N-(5-formyl-2-hydroxyphenyl)formamide is a recent development in the field of natural product chemistry, highlighting the untapped biosynthetic potential of microorganisms residing in unique ecological niches.

Isolation from Streptomyces tanashiensis BYF-112

This compound was first reported as a new natural product from the fermentation broth of Streptomyces tanashiensis strain BYF-112. nih.govresearchgate.netresearchgate.net This bacterium was originally isolated from the workers of the termite species Odontotermes formosanus, suggesting a symbiotic relationship that may influence the production of its secondary metabolites. The discovery was part of a broader investigation into the chemical diversity of this strain, which yielded a total of 12 new alkaloids, including this compound. nih.govresearchgate.net

Fermentation and Purification Techniques for Natural Product Isolation

The isolation of this compound from Streptomyces tanashiensis BYF-112 involved a carefully optimized fermentation and purification process. While specific details for this compound's isolation are part of a larger study, the general approach for obtaining secondary metabolites from this strain has been described.

The fermentation of Streptomyces tanashiensis BYF-112 was carried out in various culture media to induce the production of a wide array of secondary metabolites, a technique central to the OSMAC (One Strain Many Compounds) strategy. The fermentation broth was then subjected to a multi-step purification process. This typically involves extraction with organic solvents, followed by various chromatographic techniques to separate the complex mixture of compounds.

Table 1: General Fermentation and Purification Steps for Secondary Metabolites from S. tanashiensis BYF-112

| Step | Description |

| Fermentation | Cultivation of S. tanashiensis BYF-112 in various liquid media under controlled conditions (e.g., temperature, pH, aeration) to promote secondary metabolite production. |

| Extraction | The fermented broth is extracted with a solvent such as ethyl acetate to transfer the organic compounds from the aqueous phase to the organic phase. |

| Concentration | The solvent from the extract is evaporated under reduced pressure to yield a crude extract containing a mixture of metabolites. |

| Chromatography | The crude extract is subjected to a series of chromatographic separations, which may include column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate individual compounds. |

| Structure Elucidation | The chemical structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). |

Genomic and Bioinformatic Approaches to Biosynthetic Pathway Elucidation

The advent of genomics and bioinformatics has revolutionized the discovery and understanding of natural product biosynthesis. For this compound, these approaches have been instrumental in hypothesizing its biosynthetic origins.

Genome Mining Strategies for Secondary Metabolite Discovery

Genome mining of Streptomyces tanashiensis BYF-112 was a key strategy that led to the discovery of this compound. nih.govresearchgate.net This approach involves the analysis of the organism's complete genome sequence to identify biosynthetic gene clusters (BGCs). BGCs are groups of genes that are physically clustered together in the genome and are responsible for the production of a specific secondary metabolite.

The genome of S. tanashiensis BYF-112 was found to contain numerous BGCs, many of which were predicted to be silent or poorly expressed under standard laboratory conditions. nih.govresearchgate.net This vast, untapped biosynthetic potential prompted the use of strategies like OSMAC to activate these silent gene clusters and uncover new chemical entities.

Proposed Biosynthetic Pathways of the Compound

Based on bioinformatic analysis of the S. tanashiensis BYF-112 genome, a plausible biosynthetic pathway for this compound and its co-metabolites has been proposed. nih.gov While the specific enzymes and intermediates are still under investigation, the pathway is believed to originate from primary metabolic precursors that are modified by a series of enzymatic reactions encoded by a specific BGC. The formyl groups present in the molecule are likely introduced by formyltransferase enzymes, and the aromatic core is likely derived from the shikimate pathway or other aromatic amino acid biosynthetic routes. Further experimental validation, such as gene knockout studies and in vitro enzymatic assays, is required to definitively elucidate the complete biosynthetic pathway.

One Strain Many Compounds (OSMAC) Strategy in Metabolite Enhancement

The OSMAC strategy was crucial in the discovery of this compound. nih.govresearchgate.net This approach is based on the principle that the expression of microbial secondary metabolite BGCs is often tightly regulated and dependent on environmental conditions. By systematically altering the cultivation parameters, such as the composition of the culture medium, temperature, pH, and aeration, researchers can induce the production of different sets of metabolites from a single microbial strain.

In the case of S. tanashiensis BYF-112, the application of the OSMAC strategy, which involved the use of multiple fermentation media, successfully activated the expression of the BGC responsible for the biosynthesis of this compound and other novel alkaloids, thereby expanding the known chemical inventory of this versatile microorganism. nih.govresearchgate.net

Mechanistic and Biological Activity Studies in Vitro and Non Human in Vivo

Investigation of Antimicrobial and Antioxidant Properties

While direct experimental studies on the antimicrobial and antioxidant properties of N-(5-formyl-2-hydroxyphenyl)formamide are not extensively documented in publicly available literature, the structural motifs of the molecule—a hydroxylated and formylated phenyl ring—are present in various compounds that have demonstrated significant biological activities.

No specific studies detailing the in vitro evaluation of this compound against bacterial and fungal strains were identified. However, the antimicrobial potential of structurally similar compounds has been investigated. For instance, derivatives of salicylanilides, which share the N-phenyl-2-hydroxybenzamide core, have shown activity against Gram-positive bacteria. nih.gov Specifically, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested against various fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 5.0 mg/mL. nih.gov

Furthermore, other formyl-containing heterocyclic compounds have been synthesized and evaluated for their antimicrobial effects. For example, 5-Trifluoromethyl-2-formylphenylboronic acid has demonstrated moderate action against Candida albicans and more significant activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. mdpi.com The MIC value for Bacillus cereus was found to be lower than that of the antifungal drug Tavaborole. mdpi.com Similarly, certain 5-hydroxymethylpyrimidine derivatives with an amino group at the 4-position have exhibited weak antibacterial properties. nih.gov

These findings suggest that the combination of a hydroxyl group and a formyl or formamide (B127407) group on a phenyl ring, as seen in this compound, could potentially confer antimicrobial properties. The data from related compounds are summarized below.

Table 1: Antimicrobial Activity of Compounds Structurally Related to this compound

| Compound/Derivative | Test Organism | Activity/MIC Value |

|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum, Sclerotinia sclerotiorum, Saccharomyces cerevisiae | MIC: 0.3–5.0 mg/mL nih.gov |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | Moderate activity mdpi.com |

| Aspergillus niger | Higher activity mdpi.com | |

| Escherichia coli | Higher activity mdpi.com | |

| Bacillus cereus | MIC lower than Tavaborole mdpi.com |

This table is generated based on available data for structurally related compounds and does not represent direct testing of this compound.

Research on other structurally related molecules supports this potential. For instance, melatonin, a well-known antioxidant, is metabolized into N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), both of which are potent free-radical scavengers. nih.gov This indicates that the formamide group does not necessarily negate antioxidant activity and may be part of a larger cascade of radical-scavenging reactions. nih.gov

Furthermore, novel synthetic hybrids of 5,7,8-trimethyl-1,4-benzoxazine with catechol or resorcinol (B1680541) have been shown to possess significant antioxidant capacity in both cell-free and cell-based systems. nih.gov These compounds, particularly the catechol derivatives, act as radical scavengers and inhibitors of intracellular reactive oxygen species (ROS). nih.gov The structural similarity of the hydroxylated phenyl ring in these compounds to that in this compound suggests a potential for similar activity.

Enzyme and Receptor Interaction Studies

The structure of this compound suggests potential interactions with enzymes, particularly those involved in the metabolism of formylated compounds.

The formamide group is a key structural feature of N-formylkynurenine (NFK), an initial product in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov This pathway is crucial in various physiological and pathological processes, including immune regulation and neurodegeneration. nih.gov The enzyme arylformamidase (AFMID), also known as kynurenine formamidase, hydrolyzes NFK to kynurenine. nih.govnih.gov Given the structural similarity, it is plausible that this compound could act as a substrate or inhibitor for AFMID or other formamidases.

The kynurenine pathway is also linked to the production of NAD+, a critical cofactor in cellular energy metabolism. nih.gov By potentially interacting with enzymes in this pathway, compounds like this compound could modulate cellular processes dependent on NAD+ levels.

The this compound molecule possesses both hydrogen bond donor (the hydroxyl and formamide N-H groups) and acceptor (the carbonyl and hydroxyl oxygens) sites. These features are critical for its interaction with biological targets such as enzyme active sites and receptors. For example, the biological activity of N,N-Bis(2-hydroxyethyl)formamide is attributed to the ability of its hydroxyethyl (B10761427) groups to form hydrogen bonds. Similarly, the inclusion of 1,2,3-triazole linkers in other bioactive compounds is noted to improve interactions with biological targets through hydrogen bond formation. nih.gov Therefore, the hydrogen bonding capability of this compound is expected to be a key determinant of its biological activity.

The kynurenine pathway involves a series of enzymatic steps. After the formation of kynurenine from NFK, the enzyme kynureninase (KYNU) can convert kynurenine to anthranilic acid or 3-hydroxykynurenine to 3-hydroxyanthranilic acid. nih.gov While this compound is not a direct substrate for kynureninase, its potential interaction with arylformamidase could influence the levels of kynurenine available for subsequent enzymes in the pathway, including kynureninase. Any modulation of the initial steps of the kynurenine pathway could have downstream effects on the production of various neuroactive and immunomodulatory metabolites. nih.gov The study of N-formylkynurenine itself has shown its unique reactivity, suggesting that formylated compounds can have distinct biological roles. biorxiv.org

Molecular Mechanism Investigations Through In Silico Approaches

In the absence of direct experimental data for this compound, computational methods provide a valuable avenue to predict its potential biological targets and understand its interactions at a molecular level. In silico approaches, such as molecular docking and structure-activity relationship (SAR) studies of related compounds, offer insights into the plausible mechanisms of action.

Studies on N-aryl formamide derivatives have highlighted their potential to interact with various enzymes. For instance, computational studies on N-(2,3,5,6-Tetrafluoropyridin-4-yl) formamide have been conducted to understand its electronic properties and potential interactions with enzymes like Carbonic Anhydrase I. researchgate.net Such studies typically involve the use of density functional theory (DFT) to calculate the molecule's geometric and electronic properties, which are then used in docking simulations to predict binding modes and affinities. researchgate.net

Similarly, salicylaldehyde (B1680747) derivatives, which share the 2-hydroxy-formylphenyl substructure with this compound, have been the subject of extensive in silico research. Docking studies on salicylaldehyde-based thiosemicarbazone derivatives have identified them as potent inhibitors of cholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease. blogspot.com These studies reveal that the salicylaldehyde moiety can form crucial hydrogen bonds and hydrophobic interactions within the active sites of these enzymes.

Furthermore, computational analyses of 4-(2,4-dihydroxy-5-formylphen-1-ylazo)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide, a compound also featuring a formyl-hydroxyphenyl group, have been used to complement experimental findings on its antimicrobial and antitumor activities. scispace.com Docking studies with microbial protein receptors helped to elucidate the potential biological targets and binding interactions. scispace.com

The general approach for such in silico target identification involves several steps:

Protein Target Selection: Based on the structural similarity of the ligand to known inhibitors or through reverse screening of protein databases. nih.govmdpi.comnih.gov

Ligand and Protein Preparation: Optimizing the 3D structures of the ligand (e.g., this compound) and the target protein. youtube.com

Docking Simulation: Using software like AutoDock, GOLD, or Glide to predict the binding pose and score.

Analysis of Interactions: Visualizing and analyzing the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-protein complex.

Table 1: Examples of Computational Docking Studies on Related Compounds

| Compound Class | Potential Target(s) | Key Predicted Interactions | Reference |

|---|---|---|---|

| N-aryl formamides | Carbonic Anhydrase I | Interactions with active site residues, influenced by electronic properties. | researchgate.net |

| Salicylaldehyde-based thiosemicarbazones | Cholinesterases, Monoamine oxidases | Hydrogen bonding from the hydroxyl group, interactions involving the aldehyde and thiosemicarbazone moieties. | blogspot.com |

| Azo-linked salicylaldehyde derivatives | Microbial protein receptors | Coordination with metal ions (in complexes) and interactions via azo and hydroxyl groups. | scispace.com |

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their biological activity and selectivity. While direct SAR studies for this compound are not published, the SAR of related salicylaldehyde and formamide derivatives can provide a framework for predicting how modifications to its structure might influence its activity.

SAR of Salicylaldehyde Derivatives: Research on salicylaldehyde derivatives has revealed several key structural features that govern their biological effects. For instance, in a series of salicylaldehyde benzoylhydrazone analogs, cytotoxicity was found to be strongly correlated with electronic and transport factors. nih.gov Electron-withdrawing substituents on the benzoyl ring increased activity, while electron-donating groups on the salicylaldehyde ring were beneficial. nih.gov This suggests that the electronic properties of the phenyl ring in this compound could be a critical determinant of its activity.

Further studies on substituted salicylaldehydes have shown that halogenation or the introduction of other substituents can significantly modulate their antimicrobial activity. nih.gov The position and nature of the substituent are critical, and the effect can vary depending on the target microbe. researchgate.netnih.gov For example, 5-bromo-salicylaldehyde was often found to be more active than 5-chloro-salicylaldehyde against certain bacterial strains. nih.gov

SAR of Formamide-Containing Compounds: The formamide group itself can play a significant role in the biological activity of a molecule. In studies of formamide and its analogs as inhibitors of bacterial oxidases, formamide was the most potent inhibitor compared to N,N-dimethyl formamide and N,N-dimethyl acetamide. nih.gov This indicates that the unsubstituted N-H of the formamide group may be important for interaction with the biological target, possibly through hydrogen bonding. nih.gov

In the context of enzyme inhibitors, the formamide moiety can act as a key pharmacophore. SAR studies on α-ketoamides as inhibitors of the phospholipase A and acyltransferase (PLAAT) enzyme family have demonstrated that modifications to the amide portion of the molecule can significantly impact potency and selectivity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights from Related Compound Classes

| Compound Class | Structural Modifications | Impact on Biological Activity | Reference |

|---|---|---|---|

| Salicylaldehyde Derivatives | Electron-donating/withdrawing groups on the phenyl ring | Modulates cytotoxicity and antimicrobial activity. blogspot.comnih.gov | blogspot.comnih.gov |

| Halogenation of the phenyl ring | Often enhances antimicrobial potency, with the effect being position- and halogen-dependent. nih.gov | nih.gov | |

| Formamide-Containing Compounds | N-alkylation of the formamide | Can decrease inhibitory activity against certain enzymes, suggesting the importance of the N-H proton for hydrogen bonding. nih.gov | nih.gov |

| Incorporation into larger scaffolds (e.g., α-ketoamides) | The amide functionality is often a key interacting group, and its modification influences inhibitor potency. nih.gov | nih.gov |

Phytotoxic Activity Evaluations of Related Metabolites

The potential phytotoxicity of this compound or its metabolites is an area that warrants investigation, particularly if the compound is considered for applications in agriculture or if it is a potential environmental transformation product. While no studies have directly assessed the phytotoxicity of this specific compound, research on related phenolic aldehydes provides valuable insights into their potential effects on plant systems.

Phenolic compounds, including phenolic aldehydes, are a major class of allelochemicals that can inhibit the growth of other plants. nih.gov Their phytotoxic effects are often mediated through the disruption of essential physiological processes during seed germination and plant development, such as inducing oxidative stress and inhibiting nutrient mobilization. nih.gov

Aromatic aldehydes, in general, have been shown to possess phytotoxic properties. For example, vanillin (B372448) and other aromatic aldehydes can participate in various biological processes, and their accumulation can impact plant health. mdpi.com Studies on various phenolic aldehydes have demonstrated their inhibitory effects on the growth of different plant and microbial species. For instance, sinapaldehyde (B192390) and coniferaldehyde (B117026) have been shown to significantly inhibit the growth of Oenococcus oeni. nih.gov

The phytotoxicity of aldehydes is often linked to their chemical reactivity. Unsaturated aldehydes are generally considered more reactive and phytotoxic than saturated aldehydes. nih.gov These reactive aldehydes can cause cellular damage by interacting with macromolecules like proteins and DNA, leading to oxidative stress and necrosis. nih.govnih.gov

Table 3: Phytotoxic Effects of Related Phenolic Aldehydes on Various Organisms

| Phenolic Aldehyde | Test Organism | Observed Effect | Reference |

|---|---|---|---|

| Sinapaldehyde | Oenococcus oeni | Significant growth inhibition. | nih.gov |

| Coniferaldehyde | Oenococcus oeni, Lactobacillus hilgardii | Inhibited the growth of both bacterial species. | nih.gov |

| p-Hydroxybenzaldehyde | Oenococcus oeni | Significant growth inhibition. | nih.gov |

| Vanillin | Oenococcus oeni | No significant effect at the tested concentrations. | nih.gov |

| General Aromatic Aldehydes | Various Plants | Inhibition of seedling root growth. mdpi.com | mdpi.com |

Applications in Advanced Chemical and Materials Science

Role as a Synthetic Intermediate in Pharmaceutical Manufacturing

The principal application of This compound identified in scientific literature is its role as a crucial intermediate in the synthesis of Formoterol (B127741) . simsonpharma.comgoogle.comsynzeal.com Formoterol is a long-acting beta-adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). The synthesis of Formoterol involves a multi-step process where the unique structure of This compound is utilized to build the final drug molecule. google.com

The formyl and formamide groups on the phenyl ring are strategic functional groups that allow for sequential chemical transformations. For instance, the formyl group can be converted to a hydroxymethyl group, which is a key part of the Formoterol structure. The formamide group often serves as a protecting group for the amine, which is later revealed or modified in the synthetic sequence.

The presence of This compound as a listed impurity in Formoterol products further substantiates its connection to the manufacturing process. simsonpharma.comusp.org Pharmaceutical standards and pharmacopoeia often list such intermediates as potential impurities that need to be monitored and controlled in the final drug product.

Below is a table summarizing the properties of This compound :

| Property | Value | Reference |

| CAS Number | 903563-43-9 | simsonpharma.comsimsonpharma.compharmaffiliates.combiosynth.com |

| Molecular Formula | C8H7NO3 | simsonpharma.compharmaffiliates.com |

| Molecular Weight | 165.15 g/mol | simsonpharma.compharmaffiliates.com |

| Appearance | Solid (inferred from context) | |

| Purity | High purity available for analytical and synthesis purposes | biosynth.com |

The following table details the role of This compound in the synthesis of Formoterol:

| Synthetic Step | Role of this compound | Resulting Transformation | Reference |

| Initial Condensation | Key building block providing the substituted phenyl ring. | Formation of a larger intermediate containing the core structure. | google.com |

| Functional Group Transformation | The formyl group undergoes reactions such as reduction or condensation. | Introduction of the ethanolamine (B43304) side chain of Formoterol. | google.com |

| Deprotection/Final Modification | The formamide group is often hydrolyzed to yield the free amine. | Formation of the final active pharmaceutical ingredient, Formoterol. | google.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-formyl-2-hydroxyphenyl)formamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves formylation of phenolic precursors under controlled conditions. For example, analogous formamide derivatives are synthesized via condensation reactions using formic acid or formamide derivatives as acylating agents. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or dichloroethane), and stoichiometric ratios of reagents. Catalytic acids (e.g., p-toluenesulfonic acid) can enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N-(5-formyl-2-hydroxyphenyl)formamide and ensuring its structural integrity?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm the formyl (-CHO) and hydroxyl (-OH) substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1650–1700 cm) and hydroxyl groups (~3200–3500 cm).

- Chromatography : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) monitors purity. Retention time comparisons against standards and impurity profiling (e.g., limits ≤0.1% for individual impurities) are critical .

Advanced Research Questions

Q. How can genome mining and OSMAC strategies be applied to enhance the biosynthesis of N-(5-formyl-2-hydroxyphenyl)formamide in microbial systems?

- Methodological Answer : Genome mining identifies biosynthetic gene clusters (BGCs) in microbial strains (e.g., Streptomyces spp.) associated with formamide alkaloid production. The OSMAC (One Strain Many Compounds) approach optimizes culture conditions (e.g., media composition, pH, temperature) to activate silent BGCs. For N-(5-formyl-2-hydroxyphenyl)formamide, this strategy successfully yielded 12 new alkaloids from Streptomyces tanashiensis BYF-112, with LC-MS and NMR guiding metabolite identification .

Q. What methodologies are employed to evaluate the bioactivity of N-(5-formyl-2-hydroxyphenyl)formamide against bacterial pathogens or in anti-inflammatory models?

- Methodological Answer :

- Antibacterial Activity : Conduct broth microdilution assays (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anti-inflammatory Activity : Use LPS-induced macrophage models (e.g., RAW 264.7 cells) to measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA. In vitro bioactivity data from similar alkaloids suggest dose-dependent effects at µM concentrations .

Q. How do pH and temperature variations during synthesis and storage affect the stability of N-(5-formyl-2-hydroxyphenyl)formamide, and what degradation products are formed?

- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH) reveal degradation pathways. Acidic or alkaline conditions may hydrolyze the formamide group to yield 5-formyl-2-hydroxyaniline. Monitor degradation via HPLC-MS/MS, focusing on mass shifts (e.g., +18 Da for hydrolysis products). Store the compound at -20°C in inert atmospheres to prevent oxidation .

Q. What advanced impurity profiling techniques are recommended for N-(5-formyl-2-hydroxyphenyl)formamide to meet pharmacopeial standards?

- Methodological Answer :

- HPLC-UV/HRMS : Quantify impurities using relative response factors (RRF) and retention time alignment (e.g., Pharmacopeial Forum methods). For example, limit total impurities to ≤0.5% with individual impurities ≤0.1% .

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (e.g., HO) to identify potential degradation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.